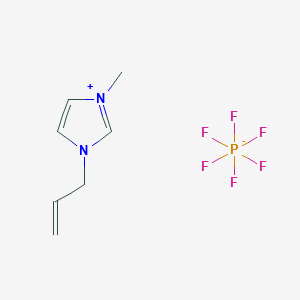

1-Allyl-3-methylimidazolium hexafluorophosphate

Description

1-Allyl-3-methylimidazolium hexafluorophosphate (AMIMPF6) is an ionic liquid (IL) with the molecular formula C₇H₁₁F₆N₂P and a molecular weight of 268.14 g/mol . Its CAS registry number is 861908-20-5, and it is characterized by a density of 1.167 g/mL at 25°C . The compound features an allyl group (CH₂CHCH₂) attached to the imidazolium cation, which introduces unsaturation, enhancing reactivity in chemical processes such as thiol-ene click chemistry . AMIMPF6 is commercially available with high purity (≥99%) and is utilized in applications ranging from polymer synthesis to gas absorption .

Propriétés

Formule moléculaire |

C7H11F6N2P |

|---|---|

Poids moléculaire |

268.14 g/mol |

Nom IUPAC |

1-methyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C7H11N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |

Clé InChI |

JDMCWFDNVPYCSJ-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1=CN(C=C1)CC=C.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview

The one-pot synthesis of 1-allyl-3-methylimidazolium hexafluorophosphate involves the reaction of 1-allylimidazole with ammonium hexafluorophosphate ($$ \text{NH}4\text{PF}6 $$) in the presence of trimethyl orthoformate (TMOF) as a dehydrating agent. This method avoids the need for intermediate halide salts and simplifies purification.

Experimental Procedure

Reactants :

- 1-Allylimidazole (1.82 mmol, 0.195 mL)

- Ammonium hexafluorophosphate (2.18 mmol, 356 mg)

- Trimethyl orthoformate (9.1 mmol, 1 mL)

Conditions :

Yield and Characterization :

- Yield : 96% (1.81 mmol, 376 mg)

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 3.85 (s, 3H, N–CH$$ _3 $$), 4.83 (d, $$ J = 6 \, \text{Hz} $$, 2H, N–CH$$ _2 $$-allyl), 5.28–5.39 (m, 2H, CH$$ _2 $$=CH$$ _2 $$), 6.02 (m, 1H, CH$$ _2 $$=CH$$ _2 $$), 7.70 (s, 2H, imidazolium H), 9.08 (s, 1H, imidazolium H).

- $$ ^{13}\text{C} $$ NMR : δ 36.16 (N–CH$$ _3 $$), 51.20 (N–CH$$ _2 $$-allyl), 120.63–132.11 (imidazolium and allyl carbons).

Advantages and Limitations

- Advantages : High yield, minimal purification steps, and scalability.

- Limitations : Requires careful control of moisture to prevent hydrolysis of $$ \text{PF}_6^- $$.

Two-Step Synthesis via Halide Intermediate and Anion Exchange

Step 1: Synthesis of 1-Allyl-3-methylimidazolium Chloride

Step 2: Anion Metathesis with Potassium Hexafluorophosphate

Reactants :

- 1-Allyl-3-methylimidazolium chloride (1.73 mmol, 288 mg)

- Potassium hexafluorophosphate (2.08 mmol, 356 mg)

Conditions :

Yield and Characterization :

Comparative Analysis of Methods

| Parameter | Direct Method | Two-Step Method |

|---|---|---|

| Reaction Time | 22 hours | 48 hours |

| Overall Yield | 96% | 78–85% |

| Purification Complexity | Low | Moderate |

| Moisture Sensitivity | High | Moderate |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Anion Stability

Scalability and Industrial Relevance

- The two-step method is preferred for large-scale production due to better control over intermediate purity.

- Commercial suppliers (e.g., TCI America) offer this compound at >98% purity, priced at \$31–\$92 per 5–25 g.

Advanced Characterization Techniques

Spectroscopic Analysis

Analyse Des Réactions Chimiques

Le hexafluorophosphate de 1-allyl-3-méthylimidazolium subit diverses réactions chimiques, notamment :

Oxydation et réduction : Le composé peut participer à des réactions redox, bien que les réactifs et les conditions spécifiques puissent varier.

Réactions de substitution : Il peut subir des réactions de substitution, où les groupes allyle ou méthyle sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants : Les réactifs typiques comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions impliquent souvent des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables.

Produits majeurs : Les produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Le hexafluorophosphate de 1-allyl-3-méthylimidazolium a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Electrochemical Applications

Energy Storage Devices

1-Allyl-3-methylimidazolium hexafluorophosphate is utilized as an electrolyte in batteries and supercapacitors. Its ionic properties enhance the efficiency of energy storage systems. Research indicates that ionic liquids can improve the performance of lithium-ion batteries by providing better conductivity and thermal stability compared to traditional electrolytes .

Case Study: Lithium-Ion Batteries

A study demonstrated that incorporating this compound into lithium-ion battery systems resulted in improved charge-discharge rates and cycle stability. The ionic liquid facilitated better ion transport, leading to enhanced overall battery performance .

Green Chemistry

Sustainable Solvent

This compound serves as a solvent in various chemical reactions, promoting eco-friendly synthesis methods. Its low volatility and non-flammability make it an attractive alternative to conventional organic solvents, reducing environmental impact .

Case Study: Eco-Friendly Synthesis

Research on the synthesis of biodiesel using this compound as a solvent showed significant reductions in waste and energy consumption compared to traditional methods. The ionic liquid facilitated higher yields while minimizing the use of harmful solvents .

Biotechnology

Biomolecule Extraction and Purification

In biotechnology, this compound is employed for the extraction and purification of biomolecules, such as proteins and nucleic acids. Its unique properties enhance the yield and purity of extracted compounds, making it valuable in pharmaceutical applications .

Case Study: Protein Stabilization

A study highlighted the use of this ionic liquid in stabilizing proteins during extraction processes. The presence of this compound reduced thermal motion in proteins, leading to increased stability and activity during downstream applications .

Material Science

Development of Advanced Materials

The compound is also used in the synthesis of novel materials with unique properties. It plays a crucial role in creating composites and coatings that exhibit enhanced mechanical and thermal properties due to its ionic nature .

Case Study: Ionic Liquid-Based Coatings

Research on coatings developed using this compound showed improved adhesion and durability compared to conventional coatings. These advancements are particularly beneficial in industries requiring high-performance materials .

Separation Processes

Liquid-Liquid Extraction Techniques

this compound is effective in liquid-liquid extraction processes, especially for separating metals from aqueous solutions. This capability aids recycling efforts and waste management strategies .

Case Study: Metal Recovery from Waste Streams

A study demonstrated the efficacy of this ionic liquid in recovering valuable metals from electronic waste. The extraction process not only improved recovery rates but also reduced the environmental footprint associated with traditional metal recovery methods .

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action du hexafluorophosphate de 1-allyl-3-méthylimidazolium implique son interaction avec des cibles moléculaires par liaison ionique et liaison hydrogène. L’anion hexafluorophosphate joue un rôle crucial dans la stabilisation de la structure du liquide ionique, tandis que le cation imidazolium interagit avec divers substrats, facilitant les réactions et les processus chimiques .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The physicochemical properties of AMIMPF6 are influenced by its allyl substituent, which distinguishes it from alkyl-substituted analogs. Below is a comparative analysis with key analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL, 25°C) | Key Structural Features |

|---|---|---|---|---|

| AMIMPF6 | C₇H₁₁F₆N₂P | 268.14 | 1.167 | Allyl group (unsaturated C=C bond) |

| BMIMPF6 (1-Butyl-3-methylimidazolium hexafluorophosphate) | C₈H₁₅F₆N₂P | 284.18 | 1.37 (reported elsewhere) | Butyl chain (C₄H₉, hydrophobic) |

| MOIMPF6 (1-Methyl-3-octylimidazolium hexafluorophosphate) | C₁₂H₂₃F₆N₂P | 340.29 | - | Octyl chain (C₈H₁₇, promotes liquid crystallinity) |

Key Observations :

- AMIMPF6 : The allyl group enhances reactivity for covalent bonding (e.g., in thiol-ene click reactions) but reduces thermal stability compared to alkyl analogs .

- BMIMPF6 : The butyl chain increases hydrophobicity, making it ideal for biphasic systems and polymer composites .

- MOIMPF6 : The long octyl chain facilitates liquid crystalline behavior at elevated temperatures, useful in advanced materials .

Thermodynamic and Transport Properties

- Viscosity : BMIMPF6 exhibits higher pressure-dependent viscosity (γ = 2.9) compared to MOIMPF6 (γ = 2.4) and other alkyl analogs, as shown in high-pressure rheology studies . AMIMPF6’s viscosity data are less documented, but its unsaturated allyl group likely reduces intermolecular interactions, lowering viscosity relative to BMIMPF4.

Activité Biologique

1-Allyl-3-methylimidazolium hexafluorophosphate (AMIM-PF6) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of AMIM-PF6, focusing on its effects on microbial communities, enzymatic activities, and potential toxicity.

- Molecular Formula : C7H11F6N2P

- Molar Mass : 276.14 g/mol

- Ionic Nature : AMIM-PF6 is a room-temperature ionic liquid, characterized by low volatility and high thermal stability.

Effects on Microbial Communities

Recent studies have highlighted the impact of AMIM-PF6 on microbial communities in various environments. For instance, a study investigating the biodegradability of related imidazolium ionic liquids revealed that AMIM-PF6 could alter microbial diversity and community structure.

- Case Study : In a controlled environment, the application of AMIM-PF6 at concentrations of 5.0 mg/kg and 10.0 mg/kg led to significant changes in soil microbial communities, with a noted decrease in diversity and evenness over time. The abundance of ammonia-oxidizing bacteria was also negatively affected, indicating potential toxicity at higher concentrations .

Enzymatic Activity

The influence of AMIM-PF6 on enzymatic activities has been another focal point of research. Enzymes such as urease and dehydrogenase showed variable responses to the presence of this ionic liquid.

- Enzyme Activity Observation :

- Urease : Initially stimulated after 20 days but decreased thereafter.

- Dehydrogenase : Inhibited at high concentrations (10.0 mg/kg) after 20 days.

These findings suggest that while AMIM-PF6 can enhance certain enzymatic activities at lower concentrations, it may inhibit them at higher levels .

Toxicity and Safety Considerations

The pyrolysis of AMIM-PF6 has been studied to assess its thermal hazards. During decomposition, flammable and toxic gases are released, which poses risks during handling and application .

- Safety Data :

- Toxic Gases Produced : Flammable gas, toxic gas, asphyxiating gas.

- Thermal Stability : The compound exhibits significant thermal stability but requires careful management to mitigate risks associated with its decomposition products.

Comparative Analysis of Biological Effects

| Ionic Liquid | Microbial Diversity Impact | Enzymatic Activity | Toxicity Level |

|---|---|---|---|

| AMIM-PF6 | Decreased at high concentrations | Variable; inhibited at high levels | High during pyrolysis |

| Other ILs | Varies; some enhance diversity | Generally enhance activity | Lower toxicity levels |

Research Findings

- Microbial Degradation Pathways : Research indicates that AMIM-PF6 can be degraded by microbial communities through specific pathways that involve oxidation at different positions along the alkyl chain .

- Impact on Soil Health : The introduction of AMIM-PF6 into soil systems can lead to altered enzyme activities, which may affect nutrient cycling and overall soil health .

- Environmental Persistence : The persistence of AMIM-PF6 in the environment raises concerns about long-term ecological impacts, necessitating further studies into its degradation products and their effects on biota .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.